Ethyl 2,5-difluoro-3-methoxyphenylacetate
Description
Ethyl 2,5-difluoro-3-methoxyphenylacetate is a substituted phenylacetic acid ester characterized by fluorine atoms at the 2- and 5-positions of the aromatic ring and a methoxy group at the 3-position. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol.
Properties
IUPAC Name |
ethyl 2-(2,5-difluoro-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(15-2)11(7)13/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXASWUSVFMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-difluoro-3-methoxyphenylacetate typically involves the esterification of 2,5-difluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,5-difluoro-3-methoxybenzoic acid.
Reduction: 2,5-difluoro-3-methoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-difluoro-3-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,5-difluoro-3-methoxyphenylacetate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural homology, substituent patterns, and available data from authoritative sources:
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)
- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃
- Molecular Weight : 298.9 g/mol
- Substituents :
- 3,5-Dichloro
- 2-(Difluoromethoxy) (-OCHF₂)
- Key Differences vs. Target Compound: Halogen Substitution: Chlorine atoms (electronegativity = 3.0) at positions 3 and 5 increase lipophilicity and molecular weight compared to fluorine (electronegativity = 4.0) in the target compound.
Ethyl 2,3-difluoro-4-methoxyphenylacetate (CAS 691905-11-0)
- Molecular Formula : C₁₁H₁₂F₂O₃
- Molecular Weight : 230.21 g/mol
- Substituents :
- 2,3-Difluoro
- 4-Methoxy
- Key Differences vs. Target Compound: Positional Isomerism: Fluorines at positions 2 and 3 (adjacent) create a distinct electronic environment compared to the target’s 2,5-difluoro arrangement. Adjacent fluorines may increase steric hindrance and alter π-π stacking interactions.
Data Table: Comparative Analysis
*Estimated based on substituent contributions.
Research Findings and Trends
Halogen Effects : Chlorine substituents (as in ) enhance lipophilicity and resistance to oxidative degradation compared to fluorine, making such compounds more persistent in environmental or biological systems. Fluorine, however, improves metabolic stability and bioavailability due to its smaller atomic radius and strong C-F bonds .
Positional Isomerism : The 2,3-difluoro-4-methoxy isomer exhibits distinct reactivity in nucleophilic aromatic substitution (NAS) compared to the target’s 2,5-difluoro-3-methoxy configuration. Adjacent fluorines may sterically hinder NAS at the 2-position .
Biological Activity
Ethyl 2,5-difluoro-3-methoxyphenylacetate (CAS Number: 1803729-72-7) is an organic compound notable for its unique structure, which includes two fluorine substituents and a methoxy group on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C11H12F2O3
- IUPAC Name : Ethyl 2-(2,5-difluoro-3-methoxyphenyl)acetate
- Structure : The compound features a phenylacetate backbone modified with fluorine and methoxy groups.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. Additionally, the methoxy group influences solubility and reactivity, which can affect biological interactions.
Enzyme Interactions
Research indicates that this compound can be utilized in studies focusing on enzyme interactions. Its structural characteristics allow it to serve as a substrate or inhibitor for various enzymatic reactions. The compound's ability to participate in metabolic pathways makes it a valuable tool for understanding biochemical processes.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2,5-difluorophenylacetate | Lacks methoxy group | Reduced enzyme binding affinity |
| Ethyl 3-methoxyphenylacetate | Lacks fluorine substituents | Different metabolic pathway interactions |
| Ethyl 2,5-dichloro-3-methoxyphenylacetate | Chlorine instead of fluorine | Variations in reactivity and toxicity |
The unique combination of fluorine and methoxy substituents in this compound may enhance its biological activity compared to these related compounds.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that structurally similar compounds could inhibit enzymes involved in cancer metabolism. While direct studies on this compound are pending, these findings suggest a potential for similar activity.
-
Cytotoxicity Assays :
- Research on related phenolic compounds indicates that modifications at the para position (analogous to the methoxy group) can significantly affect cytotoxicity against various cancer cell lines. This implies that this compound may exhibit comparable effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
